2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
CAS No.: 1019106-97-8
Cat. No.: VC11972973
Molecular Formula: C23H29N5O2
Molecular Weight: 407.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019106-97-8 |
|---|---|
| Molecular Formula | C23H29N5O2 |
| Molecular Weight | 407.5 g/mol |
| IUPAC Name | 2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C23H29N5O2/c1-8-19-18(7)24-23(28-17(6)11-16(5)26-28)27(22(19)30)12-20(29)25-21-14(3)9-13(2)10-15(21)4/h9-11H,8,12H2,1-7H3,(H,25,29) |
| Standard InChI Key | LGWODXYULVZLJQ-UHFFFAOYSA-N |
| SMILES | CCC1=C(N=C(N(C1=O)CC(=O)NC2=C(C=C(C=C2C)C)C)N3C(=CC(=N3)C)C)C |
| Canonical SMILES | CCC1=C(N=C(N(C1=O)CC(=O)NC2=C(C=C(C=C2C)C)C)N3C(=CC(=N3)C)C)C |
Introduction
Synthesis
Although specific synthesis details for this compound are not provided, similar compounds are typically synthesized through multicomponent reactions involving:
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Reacting pyrazole derivatives with pyrimidine precursors under controlled conditions.
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Introducing the acetamide functionality using N-acylation reactions.
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Employing catalysts like sodium acetate or p-toluenesulfonic acid for efficient coupling.
Analytical Characterization
Compounds of this nature are usually characterized using:
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NMR Spectroscopy: To confirm the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To identify functional groups like amides and ketones.
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X-ray Crystallography: For detailed structural elucidation, especially for heterocyclic systems.
Medicinal Chemistry
Heterocyclic compounds containing pyrazole and pyrimidine rings often exhibit:
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Anticancer Activity: Targeting enzymes or receptors involved in cell proliferation.
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Anti-inflammatory Properties: Modulating pathways like COX or LOX enzymes.
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Antimicrobial Effects: Acting against bacterial or fungal pathogens.
Drug Discovery
The presence of diverse functional groups makes the compound a candidate for:
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Molecular docking studies to evaluate binding affinity with biological targets.
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Structure-activity relationship (SAR) studies to optimize pharmacological properties.
Research Outlook
This compound's structural features suggest it could be a promising scaffold for designing bioactive molecules. Future research should focus on:
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Synthesizing analogs with varied substitutions on the pyrazole or pyrimidine rings.
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Conducting biological assays to assess pharmacological activities such as enzyme inhibition or receptor binding.
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Investigating pharmacokinetics and metabolic stability for drug development potential.
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